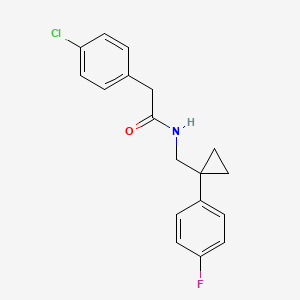

2-(4-chlorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-15-5-1-13(2-6-15)11-17(22)21-12-18(9-10-18)14-3-7-16(20)8-4-14/h1-8H,9-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYOFWUQMPQZRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide typically involves the following steps:

Formation of the Cyclopropylmethyl Intermediate: The cyclopropylmethyl group can be synthesized through the reaction of cyclopropylcarbinol with appropriate halogenating agents such as thionyl chloride or phosphorus tribromide.

Coupling with 4-Fluorophenyl Group: The cyclopropylmethyl halide is then reacted with 4-fluorophenyl magnesium bromide (Grignard reagent) to form the desired intermediate.

Acetamide Formation: The intermediate is then coupled with 4-chlorophenyl acetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final acetamide compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropyl ketones.

Reduction: Reduction reactions can target the acetamide group, converting it to the corresponding amine.

Substitution: The aromatic rings (chlorophenyl and fluorophenyl) can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Cyclopropyl ketones.

Reduction: Corresponding amines.

Substitution: Nitro or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of structural modifications on biological activity. Its derivatives may serve as potential leads in drug discovery programs targeting various diseases.

Medicine

The compound’s potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. Its structural features may impart specific biological activities, making it a candidate for further pharmacological evaluation.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-chlorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide with structurally analogous compounds, focusing on synthesis, physicochemical properties, and inferred biological relevance.

Table 1: Comparative Analysis of Acetamide Derivatives

Key Observations:

Structural Modifications and Physicochemical Properties Cyclopropane vs. Bulky Substituents: The target compound’s cyclopropylmethyl group (similar to 27i ) introduces steric constraints that may enhance binding specificity compared to bulkier groups like cyclohexyl in III-38 . However, bulkier substituents (e.g., cyclohexyl) correlate with higher melting points (150–152°C), suggesting stronger crystal lattice interactions. Halogen Effects: The 4-chlorophenyl and 4-fluorophenyl groups in the target compound likely increase lipophilicity and metabolic stability compared to non-halogenated analogs.

Synthesis Efficiency Multicomponent reactions (e.g., III-38, 81% yield ) outperform stepwise amine-acylation routes (e.g., 27i, 52% yield ). The cyano-substituted 27m achieved a higher yield (76%), possibly due to improved reactivity of the cyano group during coupling .

Biological Relevance Compounds like 27i and 27m were designed as T3SS inhibitors, targeting bacterial virulence .

Crystal Packing and Stability Hydrogen-bonding networks in 2-Cl-N-(4-F-Ph)acetamide stabilize its crystal structure via intramolecular C–H⋯O and intermolecular N–H⋯O interactions .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 2-(4-chlorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide?

- Methodological Answer : The synthesis typically involves a multi-step process:

Cyclopropane Ring Formation : React 4-fluorophenylacetonitrile with diiodomethane under basic conditions to generate the cyclopropane intermediate .

Amide Coupling : React the cyclopropane intermediate with 2-(4-chlorophenyl)acetic acid using coupling agents (e.g., HATU or EDCI) in anhydrous DMF at 0–5°C to prevent side reactions .

- Critical Conditions :

- Maintain inert atmosphere (N₂/Ar) to avoid oxidation.

- Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient).

- Yield Optimization : Use TLC to monitor reaction progress and adjust stoichiometry (1:1.2 molar ratio of amine to acid) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR :

- Expected signals:

- Cyclopropane protons as multiplets (δ 1.2–1.8 ppm).

- Aromatic protons (4-chlorophenyl: δ 7.3–7.5 ppm; 4-fluorophenyl: δ 7.1–7.3 ppm) .

- Use DEPT-135 to distinguish CH₃/CH₂/CH groups in the cyclopropane moiety .

- FT-IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and absence of unreacted carboxylic acid (O-H stretch absent at 2500–3300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₈H₁₆ClFNO: calculated 332.08) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved for this compound?

- Methodological Answer :

- Assay Validation :

Dose-Response Repetition : Conduct triplicate experiments under standardized conditions (e.g., 37°C, 5% CO₂ for cellular assays) .

Target Specificity : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., kinase inhibition) .

- Data Analysis :

- Apply ANOVA to assess inter-assay variability.

- Use computational tools (e.g., GraphPad Prism) to normalize data against positive/negative controls .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the cyclopropane and acetamide moieties?

- Methodological Answer :

- Analog Synthesis :

- Replace 4-fluorophenyl with other halogens (e.g., Br, I) to study electronic effects .

- Modify the cyclopropane ring with methyl/ethyl groups to assess steric impacts .

- Biological Testing :

- Screen analogs against a panel of cancer cell lines (e.g., MCF-7, A549) and compare EC₅₀ values .

- Statistical Modeling : Perform QSAR analysis using descriptors like LogP and polar surface area .

Q. How can in silico methods predict the compound’s binding mode to biological targets?

- Methodological Answer :

- Molecular Docking :

Prepare the protein structure (e.g., EGFR kinase domain, PDB ID: 1M17) using AutoDock Tools .

Assign Gasteiger charges and optimize ligand torsions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.